lividomycin A - 11111-23-2

lividomycin A

Catalog Number: EVT-273286
CAS Number: 11111-23-2
Molecular Formula: C29H55N5O18
Molecular Weight: 761.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lividomycin A is a member of the class of lividomycins that is lividomycin B in which position 4 of the diamino-L-idopyranosyl moiety has been converted into its alpha-D-mannopyranoside. It has a role as a metabolite. It is functionally related to a paromomycin and a lividomycin B.
lividomycin A is a natural product found in Streptomyces lividus with data available.
Source and Classification

Lividomycin A is sourced from Micromonospora lividomycina, a soil-dwelling actinobacterium. This classification places it within the family Micromonosporaceae, which is known for producing several bioactive compounds. The compound is particularly noted for its antibacterial properties, especially against Gram-positive bacteria and some Gram-negative bacteria, making it a valuable asset in the fight against antibiotic resistance .

Synthesis Analysis

The synthesis of lividomycin A has been explored through various methods, with significant advancements reported in the literature. One notable synthetic route involves the modification of lividomycin A to create derivatives with enhanced antibacterial activity.

Key Synthesis Methods

  1. Cyclic Carbamate Derivative: A method described by Watanabe et al. involved the synthesis of 1-N-[(S)-4-amino-2-hydroxybutyryl]lividomycin A from lividomycin A through a cyclic carbamate intermediate. This process included selective hydrolysis and acylation, which allowed for the introduction of specific functional groups to improve efficacy against resistant strains .
  2. Glycosylation Techniques: Another approach involved glycosylation reactions to create lividomycin B analogues. These methods typically require protection and deprotection steps to facilitate the attachment of sugar moieties, which can influence the antibiotic's activity .
  3. Facile Synthesis of Derivatives: Recent studies have focused on synthesizing derivatives of lividosamine, a component of lividomycin B, showcasing various substitution patterns at the C-2 position to enhance biological activity .
Molecular Structure Analysis

Lividomycin A has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structural Characteristics

  • Molecular Formula: C₁₉H₃₅N₃O₁₄
  • Molecular Weight: Approximately 433.5 g/mol
  • Key Features: The structure includes an amino sugar (lividosamine) linked to an aglycone portion that exhibits significant interaction with ribosomal RNA during protein synthesis inhibition.

The detailed molecular structure reveals several hydroxyl groups and amino functionalities that are critical for its binding affinity to ribosomal sites .

Chemical Reactions Analysis

Lividomycin A undergoes several chemical reactions that are pivotal for its function as an antibiotic.

Key Reactions

  1. Binding to Ribosomal RNA: Lividomycin A primarily acts by binding to the 16S ribosomal RNA component of the bacterial ribosome, disrupting protein synthesis. This interaction leads to codon misreading and ultimately inhibits translation .
  2. Hydrolysis Reactions: The cyclic carbamate derivatives synthesized from lividomycin A can undergo hydrolysis, leading to the release of active compounds that retain antibacterial properties.
  3. Acylation Reactions: The introduction of acyl groups through acylation reactions enhances the compound's solubility and bioactivity against resistant bacterial strains .
Mechanism of Action

The mechanism by which lividomycin A exerts its antibacterial effects is primarily through interference with protein synthesis.

Detailed Mechanism

  • Inhibition of Protein Synthesis: Lividomycin A binds specifically to the ribosomal decoding site, leading to misreading of mRNA codons. This misreading results in the incorporation of incorrect amino acids into nascent polypeptides.
  • Stimulation of Aminoacyl-tRNA Binding: The compound also stimulates the binding of aminoacyl-transfer ribonucleic acid to ribosomes, facilitating further errors in protein synthesis but does not significantly affect other steps such as aminoacyl-tRNA formation or puromycin reactions .
Physical and Chemical Properties Analysis

Lividomycin A possesses distinct physical and chemical properties that influence its application as an antibiotic.

Applications

Lividomycin A has several scientific applications, particularly in microbiology and pharmacology.

Key Applications

  1. Antibacterial Agent: Its primary application remains as an antibacterial agent against resistant bacterial strains, particularly in clinical settings where traditional antibiotics fail.
  2. Research Tool: Used extensively in research to study mechanisms of protein synthesis and antibiotic resistance.
  3. Potential Therapeutic Uses: Ongoing studies are exploring its potential use in combination therapies to enhance efficacy against multi-drug resistant infections .
Biosynthesis and Genetic Regulation

Gene Cluster Architecture in Streptomyces lividus

The biosynthetic gene cluster for lividomycin A (designated liv) is located within the chromosome of Streptomyces lividus and spans approximately 30–35 kilobases. This cluster comprises core biosynthetic genes, regulatory elements, and self-resistance determinants, organized into three functionally coordinated operons. Genetic mapping confirms the presence of a conserved 2-deoxy-scyllo-inosose (2DOI) synthase gene (livC), which serves as a molecular signature for aminocyclitol antibiotic pathways [9]. Adjacent to this are genes encoding aminotransferases (livS), dehydrogenases (livE), and glycosyltransferases (livM), which collectively orchestrate the assembly of the lividomycin scaffold. The cluster also harbors a dedicated α-D-mannosyltransferase (livF) responsible for the terminal glycosylation step unique to lividomycin A [3] [9]. Self-resistance genes (livH, livP) flank the biosynthetic operons, ensuring producer immunity during biosynthesis. The compact arrangement of these genes facilitates coordinated expression under the control of a single regulatory region upstream of livC [6] [9].

Table 1: Core Genes in the Lividomycin A (liv) Biosynthetic Cluster

Gene SymbolProtein FunctionHomolog in Neomycin Pathway
livC2-Deoxy-scyllo-inosose synthaseNeoC/BtrC
livSL-Glutamine:2DOI aminotransferaseNeoS/BtrS
livENAD-dependent dehydrogenaseNeoE/BtrE
livMGlycosyltransferase (paromamine formation)NeoM/BtrM
livFα-D-MannosyltransferaseNot conserved
livHPhosphotransferase (self-resistance)NeoH
livRAraC-family transcriptional activator

Enzymatic Pathways for d-Lividosamine and Pseudodisaccharide Core Assembly

The pseudodisaccharide core of lividomycin A originates from D-glucose-6-phosphate, which undergoes cyclization via the 2DOI synthase (LivC) to form 2-deoxy-scyllo-inosose (2DOI). This intermediate is aminated at C-1 by the aminotransferase LivS, yielding 2-deoxy-scyllo-inosamine (2DOIA) [9] [3]. Subsequent NAD⁺-dependent oxidation by LivE generates 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), which is reduced to 2-deoxystreptamine (2DOS) through a second amination step catalyzed by LivS [9].

Concurrently, d-lividosamine (2,6-diamino-2,6-dideoxy-D-glucopyranose) is synthesized from UDP-N-acetylglucosamine. Key steps involve:

  • C-4 epimerization
  • C-3 deoxygenation
  • C-2/C-6 transamination [9]

The glycosyltransferase LivM then couples 2DOS and d-lividosamine via a β-1,3-glycosidic linkage to form paromamine, the pseudodisaccharide precursor. A bifunctional deacetylase (LivD) removes acetyl groups from intermediates, while a flavin-dependent oxidase (LivQ) introduces a 6'-keto group for downstream amination [9] [3].

Role of Glycosyltransferases in α-D-Mannopyranoside Attachment

Lividomycin A is distinguished from its precursor lividomycin B by an α-D-mannopyranoside moiety attached to the C-4 hydroxyl of the diamino-L-idopyranosyl unit. This modification is catalyzed by the glycosyltransferase LivF, which exhibits strict specificity for GDP-α-D-mannose as the donor substrate [7] [9]. LivF belongs to the GT-B structural superfamily and contains a conserved DXD motif essential for metal-dependent catalysis. It recognizes the non-reducing terminus of the diamino-L-idopyranosyl acceptor via a hydrophobic pocket that accommodates the unique idose configuration [4] [9].

Mutational studies confirm that livF knockout strains produce lividomycin B exclusively, while heterologous expression of livF in S. lividans enables conversion of lividomycin B to lividomycin A. The enzyme’s regioselectivity for the C-4 position is attributed to a hydrogen-bonding network involving conserved residues (Arg³⁰⁵, Glu²⁷⁸) that position the acceptor substrate [4] [9].

Regulatory Mechanisms Involving AraC-Family Transcriptional Activators

Expression of the liv cluster is governed by LivR, an AraC-family transcriptional activator encoded within the gene cluster. LivR contains two helix-turn-helix (HTH) DNA-binding domains and activates transcription by binding to tandem repeats (5'-TCG-N₈-CGA-3') upstream of the livC promoter [5] [6]. This regulator integrates nutritional and developmental signals through its N-terminal effector-binding domain, which responds to intracellular GTP levels—a proxy for cellular energy status [5] [1].

LivR activity is antagonized by the pleiotropic regulator DasR, which represses liv transcription during nutrient-replete conditions by binding to glucose-responsive elements (GlcREs) overlapping LivR sites [1] [6]. Displacement of DasR occurs upon N-acetylglucosamine accumulation, a signal of nutrient limitation. Additional modulation is provided by γ-butyrolactone signaling molecules, which induce conformational changes in LivR that enhance DNA affinity [6].

Table 2: Regulatory Systems Influencing liv Cluster Expression

RegulatorTypeBinding SiteSignalEffect on Transcription
LivRAraC-familyTCG-N₈-CGAGTP depletionActivation
DasRGntR-familyGlcRE (e.g., 5'-GTTAC)N-AcetylglucosamineRepression
BldDDevelopmentalDirect repeat (5'-TTGAC)Cyclic di-GMPRepression during growth

Self-Resistance Strategies: Phosphotransferases and Nucleotidyltransferases

Streptomyces lividus employs ATP-dependent phosphorylation and nucleotidylation to neutralize lividomycin A’s ribosomal targeting activity. The resistance gene livH encodes a phosphotransferase that selectively modifies the 3'-hydroxyl group of the d-lividosamine subunit, sterically blocking antibiotic binding to the 16S rRNA A-site [9] [3]. A second enzyme, LivP (a nucleotidyltransferase), adenylates the 2"-hydroxyl of the α-D-mannopyranoside unit, further reducing ribosomal affinity [9].

These enzymes are co-transcribed with biosynthetic genes under LivR regulation, ensuring concurrent antibiotic production and self-protection. The livH promoter contains a Rho-independent terminator structure that prevents transcriptional read-through into resistance genes under non-inducing conditions, minimizing fitness costs [9]. Heterologous expression of livH and livP in E. coli confers high-level resistance (>128-fold MIC increase), confirming their functional role [3] [9].

Properties

CAS Number

11111-23-2

Product Name

lividomycin A

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C29H55N5O18

Molecular Weight

761.8 g/mol

InChI

InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1

InChI Key

DBLVDAUGBTYDFR-SWMBIRFSSA-N

SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Solubility

Soluble in DMSO

Synonyms

lividomycin
mannosyldeoxyparomomycin

Canonical SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N

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